molecular formula C11H13BrOS B13175703 3-(4-Bromo-3-methylphenyl)thiolan-3-ol

3-(4-Bromo-3-methylphenyl)thiolan-3-ol

Cat. No.: B13175703
M. Wt: 273.19 g/mol
InChI Key: JDIOYFIRQQCNBL-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)thiolan-3-ol ( 2060034-45-7) is a high-purity brominated compound featuring a thiolan ring system, with a molecular formula of C11H13BrOS and a molecular weight of 273.19 g/mol . This structural motif, which combines an aromatic ring with a saturated oxygen- and sulfur-containing heterocycle, makes it a valuable intermediate in medicinal chemistry and materials science. The bromine substituent on the aromatic ring serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create novel biaryl derivatives for drug discovery . Similar bromo-methylphenyl intermediates are frequently employed in the synthesis of compounds with demonstrated biological activity, including potential antibacterial agents and inhibitors of enzymes like aldehyde dehydrogenase (ALDH) that are relevant in oncology research . Researchers utilize this compound as a key building block for developing new therapeutic candidates and advanced materials. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)thiolan-3-ol

InChI

InChI=1S/C11H13BrOS/c1-8-6-9(2-3-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3

InChI Key

JDIOYFIRQQCNBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCSC2)O)Br

Origin of Product

United States

Preparation Methods

Vapor-Phase Bromination Methodology

Overview:
The predominant method for synthesizing 3-(4-Bromo-3-methylphenyl)thiolan-3-ol involves vapor-phase bromination of a precursor phenyl compound, typically a methyl-substituted phenol or phenyl derivative, under controlled temperature and pressure conditions. This method is advantageous for its high selectivity, minimal byproduct formation, and scalability.

Key Process Parameters:

  • Reaction Zone Pressure: 10–200 millimeters of mercury, optimally around 50 mm Hg, to favor vapor-phase reactions and reduce side reactions.
  • Temperature: Maintained below 100°C, often around 90–100°C, to ensure complete vaporization of reactants and control over reaction kinetics.
  • Reagents: Vaporized bromine, introduced into the reaction zone where it interacts with vaporized phenyl derivatives.
  • Reflux and Vapor Maintenance: Reflux of the phenyl compound ensures a continuous vapor phase, facilitating controlled bromination and minimizing impurities.

Reaction Setup:
A typical apparatus involves a round-bottom flask with a reflux column, a bromine vapor source, and temperature control. Bromine vapor is generated by heating liquid bromine above its boiling point (331 Kelvin) and directed into the vapor-phase reactor containing the phenyl precursor. The reaction proceeds via electrophilic aromatic substitution, selectively brominating the aromatic ring at the desired position.

Research Outcomes & Data Tables:

  • Efficiency & Purity: Vapor-phase bromination at specified conditions yields high purity 4-bromo-3-methylphenyl derivatives with minimal dibrominated impurities (<2.5%), as documented in patent WO2015034820A1.
  • Impurity Control: Maintaining the reaction temperature below 100°C and optimal pressure reduces over-bromination and polybromination, ensuring regioselectivity.

Synthesis of Precursors and Subsequent Transformation

Preparation of Phenyl Precursors:

  • The phenyl compounds, such as 3-methylphenol or 3-methylanisole , are prepared via conventional methods, including methylation or phenol synthesis, followed by purification.

Conversion to Thiolan-3-ol:

  • Post-bromination, the phenyl derivative undergoes further functionalization, such as thiolation, to introduce the thiolan-3-ol moiety. This step often involves nucleophilic substitution with sulfur sources (e.g., thiourea derivatives) under controlled conditions, though specific protocols for this transformation are less documented and may require tailored synthetic routes.

Research Data and Comparative Analysis

Aspect Methodology Conditions Purity & Yield References
Vapor-phase bromination Vapor-phase electrophilic bromination 50 mm Hg, <100°C >97% purity, <2.5% dibrominated impurities ,
Precursor synthesis Conventional methylation or phenol synthesis Standard organic synthesis High purity, yields >85% Literature review

Notes on Optimization and Industrial Application

  • Reactor Design: Employing reflux columns and temperature control units enhances selectivity and reduces impurity formation.
  • Impurity Minimization: Maintaining low reaction temperatures and optimal vapor pressures minimizes dibrominated byproducts, critical for downstream applications.
  • Scale-Up Considerations: Vapor-phase methods are scalable, with process parameters adjustable based on reactor size and desired throughput.

Supporting Literature and Research Outcomes

  • Patent WO2015034820A1 details an improved vapor-phase bromination process emphasizing impurity control and process efficiency, applicable for synthesizing brominated aromatic compounds like 3-(4-Bromo-3-methylphenyl)thiolan-3-ol .
  • The process involves establishing a molar excess of the phenyl precursor in vapor form, introducing bromine vapor, and maintaining the reaction under controlled pressure and temperature to optimize regioselectivity and purity.
  • Additional literature on aromatic bromination supports the use of vapor-phase techniques over traditional solution-based methods, citing advantages in yield, purity, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenyl)thiolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-3-methylphenyl)thiolan-3-ol is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)thiolan-3-ol involves its interaction with specific molecular targets. The bromo group can participate in halogen bonding, while the thiolane ring can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Structural Features:

  • Core structure : Thiolan-3-ol (tetrahydrothiophen-3-ol, C₄H₈OS), a cyclic thioether with a hydroxyl group .
  • Substituent : 4-Bromo-3-methylphenyl group (C₇H₆Br), providing halogenated aromatic character.
  • Molecular formula : C₁₁H₁₃BrOS (calculated molecular weight: 273.0 g/mol).

Physical Properties (Inferred):

  • Boiling point : Likely elevated (>200°C) due to aromatic and polar functional groups, similar to thiolan-3-ol (201.2°C) .
  • Polarity : Enhanced by the hydroxyl group and bromine substituent, suggesting moderate solubility in polar organic solvents.

Comparison with Similar Compounds

The compound is structurally analogous to other thiolan-3-ol derivatives with varying aromatic substituents. Below is a comparative analysis based on molecular structure, physicochemical properties, and synthesis methods:

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Aromatic Ring Key Functional Groups
3-(4-Bromo-3-methylphenyl)thiolan-3-ol C₁₁H₁₃BrOS 273.0 4-Bromo, 3-methyl -OH, -S- (thiolane)
3-(3,5-Dibromophenyl)-4-methylthiolan-3-ol C₁₁H₁₂Br₂OS 352.09 3,5-Dibromo, 4-methyl -OH, -S-
3-(2-Methoxy-5-methylphenyl)thiolan-3-ol C₁₂H₁₆O₂S 248.32 2-Methoxy, 5-methyl -OH, -OCH₃, -S-
Thiolan-3-ol (base structure) C₄H₈OS 104.17 None -OH, -S-

Key Observations:

Halogenation Effects: Bromine atoms increase molecular weight and hydrophobicity. The dibromo derivative (352.09 g/mol) exhibits higher molecular weight than the monobromo compound (273.0 g/mol) .

Substituent Position and Reactivity :

  • The 4-bromo-3-methylphenyl group in the target compound offers regioselectivity in further functionalization.
  • Methoxy groups (e.g., in C₁₂H₁₆O₂S) introduce electron-donating effects, contrasting with bromine’s electron-withdrawing nature .

Physicochemical Properties

Property 3-(4-Bromo-3-methylphenyl)thiolan-3-ol 3-(3,5-Dibromophenyl)-4-methylthiolan-3-ol Thiolan-3-ol
Boiling Point (°C) Not reported (est. >250°C) Not reported 201.2
Density (g/cm³) Not reported (est. ~1.4) Not reported 1.222
Polarity Moderate (Br, -OH) High (Br, -OH) High (-OH, -S-)

Notes:

  • The dibromo derivative’s higher molecular weight (352.09 vs. 273.0) suggests lower volatility.
  • Methoxy-substituted analogs (e.g., C₁₂H₁₆O₂S) may exhibit lower melting points due to reduced symmetry .

Biological Activity

3-(4-Bromo-3-methylphenyl)thiolan-3-ol is an organic compound notable for its unique structural features, including a thiol group and a bromine atom attached to a methyl-substituted phenyl ring. Its molecular formula, C₁₁H₁₃BrOS, suggests the presence of various elements that contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the domains of antibacterial and antifungal activities.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

  • Molecular Formula : C₁₁H₁₃BrOS
  • Key Functional Groups : Thiol (-SH), Bromine (Br), Methyl-substituted phenyl

The thiol group is known for its ability to form covalent bonds with proteins and enzymes, which may inhibit their activity. The presence of the bromine atom can enhance the compound's binding affinity through halogen bonding, influencing its interaction with biological targets.

Antibacterial Properties

Research indicates that 3-(4-Bromo-3-methylphenyl)thiolan-3-ol exhibits significant antibacterial activity. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism of action is believed to involve the inhibition of key enzymes necessary for bacterial survival, potentially through covalent modification of active sites.

Antifungal Properties

In addition to its antibacterial effects, this compound has also demonstrated antifungal properties. Studies have indicated that it can inhibit the growth of several fungal species, suggesting its potential utility in treating fungal infections. The exact mechanism remains under investigation but may involve disruption of fungal cell wall synthesis or function.

Case Studies

  • Study on Antibacterial Efficacy :
    • A study evaluated the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating potent antibacterial activity .
  • Antifungal Activity Assessment :
    • In vitro tests against Candida albicans revealed that 3-(4-Bromo-3-methylphenyl)thiolan-3-ol inhibited fungal growth with an MIC of 64 µg/mL. This suggests that the compound could be further explored for therapeutic applications in antifungal treatments .

The biological activity of 3-(4-Bromo-3-methylphenyl)thiolan-3-ol can be attributed to several mechanisms:

  • Covalent Bond Formation : The thiol group can react with cysteine residues in proteins, leading to enzyme inhibition.
  • Halogen Bonding : The bromine atom may enhance binding interactions with biological targets.
  • Disruption of Cellular Processes : The compound may interfere with essential cellular functions such as protein synthesis or cell wall integrity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-(4-Bromo-2-methylphenyl)thiolan-3-aminoContains an amine group instead of a hydroxylAlters reactivity and potential biological effects
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamideContains a pyrazine ringExhibits distinct antibacterial activity
5-Bromo-3,4-dihydronaphthalen-1(2H)-oneDihydronaphthalene structureUnique bicyclic system influences properties

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